molecular formula C21H21PS3 B1615659 Phosphine, tris(p-methylthiophenyl)- CAS No. 29949-80-2

Phosphine, tris(p-methylthiophenyl)-

Cat. No.: B1615659
CAS No.: 29949-80-2
M. Wt: 400.6 g/mol
InChI Key: SYRCIUTYFPQGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(p-methylthiophenyl)phosphine, also known as tri-p-tolylphosphine, is a tertiary phosphine with the molecular formula C₂₁H₂₁P and a molecular mass of 304.373 g/mol . Structurally, it consists of a phosphorus atom bonded to three p-methylthiophenyl (p-tolyl) groups. The methyl substituents on the aromatic rings confer moderate electron-donating effects and steric bulk compared to unsubstituted triphenylphosphine (PPh₃). This compound is widely used as a ligand in coordination chemistry and catalysis, where its electronic and steric properties influence reaction outcomes. Key identifiers include CAS RN 1038-95-5 and ChemSpider ID 13352 .

Properties

CAS No.

29949-80-2

Molecular Formula

C21H21PS3

Molecular Weight

400.6 g/mol

IUPAC Name

tris(4-methylsulfanylphenyl)phosphane

InChI

InChI=1S/C21H21PS3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3

InChI Key

SYRCIUTYFPQGNK-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC

Canonical SMILES

CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC

Other CAS No.

29949-80-2

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects

Compound Substituent Electronic Effect Key Findings
Triphenylphosphine (PPh₃) Phenyl (C₆H₅) Neutral (no strong EDG/EWG) Baseline for comparison; moderate electron-donating ability .
Tris(p-methylthiophenyl)phosphine p-Tolyl (C₆H₄CH₃) Weakly electron-donating Enhanced electron density vs. PPh₃ improves metal-ligand stabilization .
Tris(4-methoxyphenyl)phosphine p-Methoxy (C₆H₄OCH₃) Strongly electron-donating Higher catalytic activity in reactions requiring electron-rich ligands .
Tris(p-fluorophenyl)phosphine p-Fluoro (C₆H₄F) Electron-withdrawing Reduced catalytic efficiency in α-umpolung–Aldol reactions (54% yield) .
Tris[4-(dimethylamino)phenyl]phosphine p-N(CH₃)₂ Very strongly electron-donating Exceptional ligand for stabilizing low-oxidation-state metals .
Tris(perfluorophenyl)phosphine Pentafluorophenyl (C₆F₅) Strongly electron-withdrawing Used in fluorophilic catalytic systems; poor donor strength .

Steric Effects

Compound Substituent Size Steric Bulk (Relative to PPh₃) Impact on Reactivity
Triphenylphosphine (PPh₃) Small (H-substituted) Low Minimal steric hindrance; versatile in catalysis .
Tris(p-methylthiophenyl)phosphine Moderate (CH₃-substituted) Moderate Balances steric bulk and accessibility for substrates .
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) Large (three OCH₃ groups) High High steric hindrance enables selective catalysis (e.g., oxa-Michael reactions) .
Tris(2-carboxyethyl)phosphine (TCEP) Flexible carboxyethyl Low Water-soluble; used in biochemistry for disulfide reduction .

Solubility and Stability

  • Tris(p-methylthiophenyl)phosphine : Lipophilic due to methyl groups; soluble in organic solvents like THF and toluene .
  • Tris(4-methoxyphenyl)phosphine : Increased polarity from methoxy groups enhances solubility in polar aprotic solvents (e.g., DMF) .
  • Tris(perfluorophenyl)phosphine : Fluorophilic; soluble in fluorinated solvents .
  • Tris(2-carboxyethyl)phosphine (TCEP) : Water-soluble; stable at acidic pH, ideal for biochemical applications .

Key Research Findings

Catalytic Efficiency : In α-umpolung–Aldol reactions, tris(p-methylthiophenyl)phosphine provided a 54% yield , underperforming compared to tris(p-fluorophenyl)phosphine (69%) and PPh₃ (baseline) .

Lewis Basicity : Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) rivals phosphazene bases in oxa-Michael reactions due to high electron density and steric shielding .

Biochemical Stability : TCEP’s reducing power remains stable in aqueous buffers, making it superior to DTT in nucleic acid chemistry .

Preparation Methods

General Synthetic Routes for Triarylphosphines

Triarylphosphines, including tris(p-methylthiophenyl)phosphine, are typically synthesized via the following key methodologies:

These methods are adapted depending on the substituents on the aryl groups, the desired purity, and the scale of synthesis.

Preparation via Reaction of Metal Phosphides with Aryl Halides

Metal phosphides (e.g., sodium diphenylphosphide) can be reacted with p-methylthiophenyl halides to form the desired phosphine via nucleophilic substitution.

  • Mechanism:

    The phosphide anion attacks the aryl halide, replacing the halogen with the phosphine moiety.

  • Considerations:

    • Requires preparation of reactive metal phosphides.
    • Suitable for synthesizing secondary and tertiary phosphines.
  • Application:

    This method is less common for symmetrical triarylphosphines but useful for unsymmetrical derivatives.

Reduction of Phosphine Oxides or Related P(V) Compounds

Phosphine oxides or phosphonates with p-methylthiophenyl groups can be reduced to the corresponding phosphines.

  • Typical Reducing Agents:

    • Trichlorosilane (HSiCl3)
    • Phosphorus trichloride (PCl3) with zinc
    • Other hydride donors like LiAlH4
  • Advantages:

    • Allows access to phosphines that are difficult to prepare directly.
    • Can improve purity by starting from well-defined phosphine oxides.
  • Limitations:

    • Requires careful control of reduction conditions to avoid over-reduction or decomposition.

Hydrophosphination: Addition of P–H Bonds to Unsaturated Compounds

Hydrophosphination involves the addition of secondary or primary phosphines (containing P–H bonds) across unsaturated bonds such as alkenes or alkynes.

  • Catalysis:

    • Base- or acid-catalyzed
    • Radical initiators (e.g., UV light, AIBN)
    • Transition metal catalysts
    • Photocatalysis
  • Relevance:

    While hydrophosphination is a highly atom-economical method for phosphine synthesis, it is more suitable for alkyl or functionalized phosphines rather than triarylphosphines like tris(p-methylthiophenyl)phosphine.

Transition Metal-Catalyzed Cross-Coupling Methods

Modern synthetic methods employ transition metal catalysts (e.g., Pd, Ni) to couple aryl halides with secondary phosphines or phosphine precursors.

  • Advantages:

    • Enables synthesis of unsymmetrical and sterically hindered phosphines.
    • Mild reaction conditions with high selectivity.
  • Example:

    Coupling of p-methylthiophenyl bromide with secondary phosphines under Pd catalysis to form tris(p-methylthiophenyl)phosphine.

  • Limitations:

    • Requires expensive catalysts.
    • Catalyst removal and purification steps are necessary.

Specific Considerations for Tris(p-methylthiophenyl)phosphine

The presence of the methylthio (-SMe) group in the para position of the phenyl rings influences the synthetic approach:

  • The sulfur atom can coordinate with metals, potentially affecting organometallic reagent formation and reactivity.

  • Protective group strategies or careful control of reaction conditions may be needed to avoid side reactions involving the sulfur.

  • Purification may require chromatographic techniques to separate any sulfur oxidation byproducts.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Suitability for Tris(p-methylthiophenyl)phosphine
Halophosphine + Organolithium/Grignard PCl3 + p-MeC6H4MgBr or p-MeC6H4Li, inert atmosphere, low temp High selectivity, well-established Air/moisture sensitive reagents Highly suitable
Metal Phosphides + Aryl Halides Metal phosphide + p-MeC6H4Br Can prepare unsymmetrical phosphines Preparation of metal phosphides required Less common for symmetrical triarylphosphines
Reduction of Phosphine Oxides Phosphine oxide + reducing agent (HSiCl3, LiAlH4) Access difficult phosphines Requires pure phosphine oxide precursor Suitable for purification and alternative routes
Hydrophosphination (P–H addition) PH3 or secondary phosphines + alkenes, catalysts Atom-economical Less suitable for triarylphosphines Not preferred for tris(p-methylthiophenyl)phosphine
Transition Metal-Catalyzed Cross-Coupling Pd or Ni catalyst + aryl halide + secondary phosphine Mild conditions, versatile Catalyst cost, purification needed Suitable for complex or unsymmetrical derivatives

Research Findings and Practical Notes

  • The classical Grignard or organolithium route remains the most practical and widely used for synthesizing tris(p-methylthiophenyl)phosphine due to its straightforward approach and high yields.

  • The sulfur substituent requires careful handling to avoid oxidation; inert atmosphere and dry solvents are recommended.

  • Purification often involves recrystallization or chromatography to remove side products, especially sulfur oxidation species.

  • Modern catalytic methods offer routes to unsymmetrical analogs but are less commonly applied for symmetrical triarylphosphines.

  • Reduction of phosphine oxides is a valuable method for obtaining high-purity phosphines when direct synthesis is challenging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tris(p-methylthiophenyl)phosphine, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using phosphorus trichloride and p-methylthiophenyl Grignard or lithium reagents. Critical parameters include:

  • Solvent choice : Anhydrous tetrahydrofuran (THF) or diethyl ether minimizes side reactions .
  • Temperature : Slow addition of reagents at –78°C prevents thermal decomposition of intermediates .
  • Stoichiometry : A 1:3 molar ratio of PCl₃ to aryl reagent ensures complete substitution .
  • Purification via recrystallization (e.g., using ethanol/dichloromethane mixtures) removes unreacted starting materials .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing tris(p-methylthiophenyl)phosphine?

  • Methodological Answer :

  • ³¹P-NMR : A singlet near δ = –5 to –15 ppm confirms the presence of a single phosphorus environment .
  • ¹H-NMR : Aromatic proton signals split into distinct patterns due to the para-substituted methylthio groups .
  • X-ray crystallography : Resolves bond angles (e.g., C–P–C ~102–108°) and steric bulk from methylthio substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~504.2) .

Advanced Research Questions

Q. How do the steric and electronic properties of tris(p-methylthiophenyl)phosphine affect its performance in transition-metal catalysis?

  • Methodological Answer :

  • Electronic effects : The electron-donating methylthio groups increase ligand basicity, enhancing metal-to-ligand back-donation. Measure via Tolman Electronic Parameter (TEP) using IR spectroscopy of Ni(CO)₃L adducts .
  • Steric effects : Quantify using Cone Angles (θ) calculated from X-ray structures or computational models (e.g., θ ≈ 160–170° for bulky aryl groups) .
  • Catalytic testing : Compare Suzuki-Miyaura coupling yields with less electron-rich ligands (e.g., triphenylphosphine) under identical conditions .

Q. How can researchers resolve contradictions in reported catalytic activities of tris(p-methylthiophenyl)phosphine across studies?

  • Methodological Answer :

  • Variable analysis : Systematically test parameters such as:
  • Metal precursor (e.g., Pd(OAc)₂ vs. PdCl₂) .
  • Solvent polarity (e.g., toluene vs. DMF) .
  • Substrate scope (electron-rich vs. electron-poor aryl halides) .
  • Data normalization : Report turnover numbers (TONs) and frequencies (TOFs) instead of isolated yields to account for stoichiometric vs. catalytic roles .

Q. What computational approaches are suitable for modeling the ligand-metal interactions of tris(p-methylthiophenyl)phosphine?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze bond lengths and charge distribution .
  • NBO analysis : Quantify electron donation from phosphorus lone pairs to metal d-orbitals .
  • Molecular dynamics : Simulate ligand flexibility in solution to predict steric accessibility for substrate binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.